DBCO-NHCO-PEG6-Biotin
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Overview
Description
DBCO-NHCO-PEG6-Biotin is a compound that combines several functional groups, including dibenzocyclooctyne (DBCO), polyethylene glycol (PEG6), and biotin. This compound is widely used in click chemistry, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The biotin component allows for specific binding to streptavidin or avidin, making it useful for biomolecular labeling and detection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-NHCO-PEG6-Biotin typically involves the following steps:
Formation of DBCO: Dibenzocyclooctyne is synthesized through a series of reactions starting from commercially available precursors.
PEGylation: Polyethylene glycol (PEG6) is attached to the DBCO moiety through a series of coupling reactions.
Biotinylation: The biotin group is introduced by reacting the PEGylated DBCO with biotin under specific conditions.
The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require catalysts or activating agents to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and consistency. The compound is typically produced in specialized facilities equipped with advanced synthesis and purification equipment.
Chemical Reactions Analysis
Types of Reactions
DBCO-NHCO-PEG6-Biotin primarily undergoes the following types of reactions:
Click Chemistry Reactions: The DBCO group reacts with azide-containing molecules through strain-promoted azide-alkyne cycloaddition (SPAAC), forming stable triazole linkages
Biotin-Streptavidin Binding: The biotin moiety binds specifically to streptavidin or avidin, forming strong non-covalent interactions.
Common Reagents and Conditions
Reagents: Azide-containing molecules, streptavidin, avidin.
Conditions: Reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures. .
Major Products
Triazole Linkages: Formed from SPAAC reactions.
Biotin-Streptavidin Complexes: Formed from the binding of biotin to streptavidin or avidin.
Scientific Research Applications
DBCO-NHCO-PEG6-Biotin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of DBCO-NHCO-PEG6-Biotin involves:
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-Biotin: Similar structure but with a shorter PEG chain.
DBCO-PEG12-Biotin: Similar structure but with a longer PEG chain.
Uniqueness
DBCO-NHCO-PEG6-Biotin is unique due to its optimal PEG chain length (PEG6), which provides a balance between solubility and flexibility. This makes it highly effective for use in various biological and chemical applications .
Properties
Molecular Formula |
C43H59N5O10S |
---|---|
Molecular Weight |
838.0 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-[(4R)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |
InChI |
InChI=1S/C43H59N5O10S/c49-39(12-6-5-11-38-42-36(32-59-38)46-43(52)47-42)45-18-20-54-22-24-56-26-28-58-30-29-57-27-25-55-23-21-53-19-16-40(50)44-17-15-41(51)48-31-35-9-2-1-7-33(35)13-14-34-8-3-4-10-37(34)48/h1-4,7-10,36,38,42H,5-6,11-12,15-32H2,(H,44,50)(H,45,49)(H2,46,47,52)/t36?,38-,42?/m1/s1 |
InChI Key |
VSRSCDHOVWPTLX-ZUFGXVEESA-N |
Isomeric SMILES |
C1C2C([C@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Origin of Product |
United States |
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